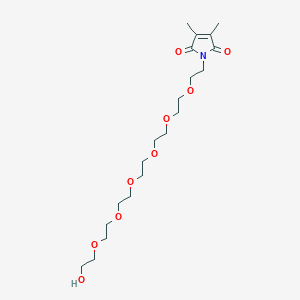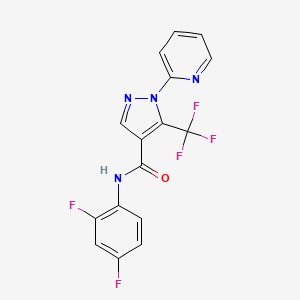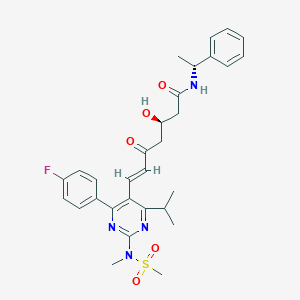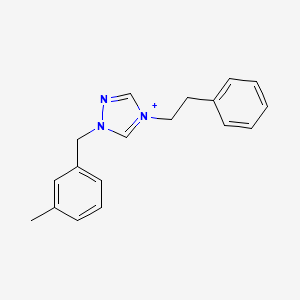![molecular formula C19H25N3O4 B13361032 [(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13361032.png)
[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a pyrrole ring with a cyanocyclohexyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Acetyl and Dimethyl Groups: The acetyl and dimethyl groups can be introduced via Friedel-Crafts acylation and alkylation reactions, respectively.
Attachment of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be attached through a nucleophilic substitution reaction, where a cyanocyclohexyl halide reacts with a suitable nucleophile.
Formation of the Final Compound: The final step involves the coupling of the pyrrole derivative with the cyanocyclohexyl group under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the methyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups and the nitrile group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrrole ring and the cyanocyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids, ketones, and aldehydes.
Reduction: Reduction can yield alcohols, amines, and hydrocarbons.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or a ligand in studies involving enzyme interactions, receptor binding, and cellular uptake. Its structural features make it a candidate for drug design and development.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may lead to the discovery of new drugs for treating various diseases.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may also make it suitable for use in catalysis and other chemical processes.
作用机制
The mechanism of action of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate shares similarities with other pyrrole derivatives, such as:
- 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
What sets this compound apart is its combination of a pyrrole ring with a cyanocyclohexyl group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
属性
分子式 |
C19H25N3O4 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-12-16(14(3)23)13(2)21-17(12)18(25)26-10-15(24)22(4)19(11-20)8-6-5-7-9-19/h21H,5-10H2,1-4H3 |
InChI 键 |
PVBXJIIERQMJOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)OCC(=O)N(C)C2(CCCCC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13360951.png)

![6-[(2-Ethoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360953.png)
![N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360955.png)
![3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360962.png)

![2-[(5-Bromo-2-fluorophenyl)amino]butanamide](/img/structure/B13360983.png)

![2-(1-{2-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361002.png)

![8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B13361011.png)


![6-(2,3-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361025.png)
